molecular formula C10H16O4 B14274773 Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate CAS No. 139327-97-2

Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate

Cat. No.: B14274773
CAS No.: 139327-97-2
M. Wt: 200.23 g/mol
InChI Key: WYCJYNASOFBJKC-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate is an ester compound that features a propanoate group linked to an oxolan ring Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate typically involves the esterification of 3-(2-oxooxolan-3-yl)propanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-oxooxolan-3-yl)propanoic acid.

    Reduction: Formation of 3-(2-oxooxolan-3-yl)propanol.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and polymer production.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism by which Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with specific pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Oxooxolan-3-yl)propanoic acid: Shares the oxolan ring structure but differs in the functional group.

    Methyl 3-(2-oxooxolan-3-yl)propanoate: Similar ester structure but with a methyl group instead of an isopropyl group.

Uniqueness

Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate is unique due to its specific ester linkage and the presence of the isopropyl group, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

139327-97-2

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

propan-2-yl 3-(2-oxooxolan-3-yl)propanoate

InChI

InChI=1S/C10H16O4/c1-7(2)14-9(11)4-3-8-5-6-13-10(8)12/h7-8H,3-6H2,1-2H3

InChI Key

WYCJYNASOFBJKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC1CCOC1=O

Origin of Product

United States

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